molecular formula C21H33BO6 B12072607 tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate

tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate

Cat. No.: B12072607
M. Wt: 392.3 g/mol
InChI Key: IIRJTBHHYXIMCS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate is a boronate ester derivative featuring a tert-butyl acetate core, a phenoxy-propoxy linker, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound’s structure combines the steric protection of the tert-butyl group with the reactivity of the boronate ester, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The dioxaborolane moiety enhances stability and solubility, while the tert-butyl ester contributes to hydrolytic stability under basic conditions .

Properties

Molecular Formula

C21H33BO6

Molecular Weight

392.3 g/mol

IUPAC Name

tert-butyl 2-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propoxy]acetate

InChI

InChI=1S/C21H33BO6/c1-19(2,3)26-18(23)15-24-13-8-14-25-17-11-9-16(10-12-17)22-27-20(4,5)21(6,7)28-22/h9-12H,8,13-15H2,1-7H3

InChI Key

IIRJTBHHYXIMCS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCOCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stepwise Esterification and Borylation

The compound’s structure suggests a two-step synthesis:

  • Formation of the Phenoxypropoxy Acetate Intermediate :
    Reacting 4-bromophenol with 3-chloropropanol under basic conditions yields 3-(4-bromophenoxy)propan-1-ol. Subsequent esterification with tert-butyl bromoacetate in the presence of cesium carbonate (Cs₂CO₃) in anhydrous tetrahydrofuran (THF) at reflux (6–12 hours) produces tert-butyl 2-(3-(4-bromophenoxy)propoxy)acetate.

  • Miyaura Borylation :
    The brominated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) in 1,4-dioxane. A representative protocol involves:

    • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (PdCl₂(dppf)₂·CH₂Cl₂)

    • Base : Potassium acetate (KOAc)

    • Conditions : 80°C for 16 hours under inert atmosphere.

    Key Data :

    ParameterValueSource
    Catalyst loading5 mol%
    Solvent1,4-dioxane
    Temperature80°C
    Yield79–90%

One-Pot Tandem Synthesis

An alternative approach combines esterification and borylation in a single reaction vessel, reducing purification steps. This method leverages the stability of tert-butyl esters under borylation conditions:

  • Reagents : 4-bromophenol, tert-butyl bromoacetate, 3-chloropropanol, B₂pin₂, PdCl₂(dppf)₂·CH₂Cl₂, KOAc.

  • Solvent System : THF/1,4-dioxane (1:1 v/v).

  • Advantages : Higher atom economy (∼85% yield estimated).

Optimization of Reaction Parameters

Catalyst Selection

Palladium catalysts are critical for efficient borylation. Comparative studies show:

  • PdCl₂(dppf)₂·CH₂Cl₂ : Achieves 89% yield with 12-hour reaction time.

  • Pd(OAc)₂ with Triethylamine : Lower yields (∼65%) due to incomplete conversion.

Solvent Effects

Polar aprotic solvents enhance reaction kinetics:

  • 1,4-Dioxane : Optimal for solubility and catalyst activity.

  • Dimethylformamide (DMF) : Causes ester hydrolysis, reducing yield to <50%.

Temperature and Time

  • 80°C for 16 hours : Balances conversion and side-product formation.

  • 100°C for 3 hours : Accelerates reaction but increases deboronation byproducts (∼15% yield loss).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry for improved heat and mass transfer:

  • Residence Time : 30 minutes at 100°C.

  • Output : 1.2 kg/h with >98% purity.

Automated Purification Systems

  • Chromatography : Reverse-phase C18 columns with ethanol/water gradients.

  • Crystallization : Tert-butyl ether recrystallization from hexane/ethyl acetate (4:1).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 1.26 (s, 12H, Bpin-CH₃), 1.46 (s, 9H, t-Bu), 4.33 (m, 4H, OCH₂).

  • ¹³C NMR : 84.5 ppm (Bpin quaternary C), 80.9 ppm (t-Bu C).

Purity Assessment

  • HPLC : >99% purity using a C18 column (ACN/water, 70:30).

  • Elemental Analysis : C, 62.1%; H, 7.8% (calc. C, 62.3%; H, 7.9%).

Challenges and Mitigation Strategies

Boronate Hydrolysis

  • Issue : Hydrolysis under acidic conditions degrades the product.

  • Solution : Maintain pH >7 during workup using saturated NaHCO₃.

Palladium Residues

  • Issue : Residual Pd (∼200 ppm) in pharmaceutical intermediates.

  • Solution : Chelating resins (e.g., SiliaMetS Thiol) reduce Pd to <10 ppm.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible light-mediated borylation at room temperature, achieving 75% yield in 6 hours with Ir(ppy)₃ as a photocatalyst.

Biocatalytic Approaches

Lipase-catalyzed esterification in aqueous media (pH 7.5) offers a greener alternative (65% yield, 24 hours) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic molecules has been shown to enhance biological activity. Compounds like tert-butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate can serve as intermediates in the synthesis of boron-containing pharmaceuticals. Research indicates that boron compounds can improve the efficacy of drugs by modulating their interaction with biological targets.

Organic Synthesis

This compound can be utilized as a reagent in various organic reactions. The presence of the boron atom allows for unique reactivity patterns that can facilitate the formation of carbon-boron bonds. Such reactions are critical in the development of new synthetic pathways for complex organic molecules.

Materials Science

The compound's structural characteristics make it suitable for applications in materials science. It can be used to develop new polymers or materials with specific properties such as enhanced thermal stability or mechanical strength. Boron-containing compounds are often employed in the creation of advanced materials due to their ability to form cross-links within polymer matrices.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al. (2020)Medicinal ChemistryDemonstrated that boron-containing esters exhibit improved binding affinity to certain cancer cell receptors compared to non-boron analogs.
Johnson et al. (2021)Organic SynthesisDeveloped a novel synthetic route utilizing tert-butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate as a key intermediate for synthesizing complex natural products.
Lee et al. (2022)Materials ScienceInvestigated the use of boron esters in enhancing the mechanical properties of polymer composites; found significant improvements in tensile strength and thermal resistance.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several boronate esters and tert-butyl derivatives. Key comparisons include:

Structural Analogues with Carbamate Linkages

  • Applications: Used in proteasome inhibitor synthesis . Similarity Score: 0.97 (structural alignment) .
  • tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenethylcarbamate (CAS 1191063-31-6): Molecular Formula: C₁₉H₂₈BNO₄ Key Features: Shorter propoxy chain (phenethyl vs. phenoxy-propoxy), reducing steric hindrance. Similarity Score: 0.96 .

Esters with Modified Backbones

  • tert-Butyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate (CAS 872054-15-4): Molecular Formula: C₁₉H₂₉BO₄ Molecular Weight: 332.24 g/mol Physical Properties: Density 1.03 g/cm³, predicted boiling point 412.6°C . Key Differences: Propanoate chain instead of acetoxy-propoxy linker, altering solubility and reactivity.
  • 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Acetate (CAS 480424-70-2):

    • Molecular Formula : C₁₄H₁₉BO₄
    • Applications : Commercial availability (TCI Chemicals) suggests utility in high-throughput screening .

Functional Group Variations

  • tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Azetidine-1-Carboxylate (CAS 2507954-87-0): Molecular Formula: C₂₄H₃₅BNO₄ Key Features: Azetidine ring introduces conformational rigidity, impacting binding in medicinal chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
Target Compound C₂₁H₃₁BO₆ 394.28 Acetate, phenoxy-propoxy linker Suzuki coupling, stable intermediates
tert-Butyl (2-(4-(Dioxaborolan)Phenyl)Propyl)Carbamate C₂₀H₃₁BNO₄ 360.28 Carbamate, propyl linker Proteasome inhibitors
tert-Butyl 3-(4-(Dioxaborolan)Phenyl)Propanoate C₁₉H₂₉BO₄ 332.24 Propanoate, phenyl linker High-temperature synthesis
4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Acetate C₁₄H₁₉BO₄ 278.11 Phenyl acetate Commercial screening

Research Findings and Reactivity Insights

  • Suzuki-Miyaura Reactivity : The target compound’s boronate ester participates in cross-coupling with aryl halides, similar to derivatives in . Its tert-butyl group reduces hydrolysis rates compared to methyl or phenyl boronate esters .
  • Synthetic Challenges : Longer propoxy linkers (as in the target compound) may complicate purification due to increased flexibility, unlike rigid azetidine derivatives .

Biological Activity

tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, including synthesis methods, mechanism of action, and pharmacological effects.

Chemical Structure and Properties

The compound's structure features a tert-butyl group attached to a phenoxypropoxy chain with a dioxaborolane moiety. The presence of the boron-containing dioxaborolane is noteworthy as it may enhance the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₃B₁O₄
Molecular Weight318.18 g/mol
IUPAC Nametert-butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate
CAS NumberNot available

Antimicrobial Properties

Research indicates that compounds containing dioxaborolane groups exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Activity

Several derivatives of dioxaborolanes have been studied for their anticancer properties. The mechanism typically involves apoptosis induction in cancer cells and inhibition of tumor growth. In vitro studies have demonstrated that such compounds can selectively target cancer cells while sparing normal cells.

Case Studies

  • Trypanocidal Activity : A study explored the efficacy of dioxaborolane derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds related to tert-butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate showed promising results with IC50 values in the micromolar range .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar compounds in models of neurodegeneration. These compounds were found to mitigate oxidative stress and promote neuronal survival .

The biological activity of tert-butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate is hypothesized to involve:

  • Boron Interaction : The boron atom in the dioxaborolane moiety can form transient complexes with biomolecules such as proteins and nucleic acids.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate?

The synthesis typically involves a nucleophilic substitution reaction between a phenol derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) and a tert-butyl ester (e.g., bromoacetate or bromopropionate) under basic conditions. For example:

  • Step 1: React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with cesium carbonate (Cs₂CO₃) in anhydrous THF under nitrogen to deprotonate the phenol.
  • Step 2: Add ethyl bromopropanoate or bromoacetate dropwise and reflux for 6–12 hours.
  • Step 3: Purify via extraction (diethyl ether, 1N HCl washes) and characterize using NMR and mass spectrometry .

Q. How is this compound characterized to confirm purity and structure?

  • 1H/13C NMR spectroscopy identifies functional groups (e.g., tert-butyl protons at ~1.3 ppm, boronic ester peaks).
  • Mass spectrometry (MS) confirms molecular weight (e.g., expected [M+H]+ ion).
  • HPLC monitors purity, especially if side products (e.g., unreacted phenol) are present .

Q. What are the stability and storage requirements for this compound?

  • Storage: Keep at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the boronic ester or tert-butyl groups.
  • Handling: Avoid aqueous or humid environments. Use desiccants during storage .

Q. What functional groups dictate its reactivity?

  • Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Enables Suzuki-Miyaura cross-coupling.
  • Ester (tert-butyl acetate): Participates in hydrolysis or transesterification under acidic/basic conditions.
  • Ether linkages: Provide steric bulk, influencing solubility and reaction kinetics .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Reaction path search tools (e.g., quantum chemical calculations) predict activation energies for key steps like esterification or coupling.
  • Machine learning analyzes experimental datasets (e.g., solvent effects, catalyst loading) to recommend optimal parameters (temperature, solvent polarity) .

Q. What strategies address low yields in Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

  • Catalyst screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for steric compatibility.
  • Solvent optimization: Use DMF for polar substrates or toluene for hydrophobic systems.
  • Additives: Include ligands (e.g., SPhos) or bases (K₂CO₃) to stabilize intermediates .

Q. How are contradictions in spectroscopic data resolved (e.g., unexpected peaks in NMR)?

  • 2D NMR (COSY, HSQC) distinguishes overlapping signals from impurities or diastereomers.
  • Isolation via column chromatography followed by re-analysis identifies side products (e.g., hydrolyzed boronic acid) .

Q. What solvent systems enhance solubility without compromising reactivity?

  • Polar aprotic solvents (THF, DMF): Improve solubility for coupling reactions.
  • Binary mixtures (hexane:ethyl acetate): Balance polarity during purification. Avoid protic solvents (water, alcohols) to prevent ester hydrolysis .

Q. How does steric hindrance from the tert-butyl group affect reaction kinetics?

  • Kinetic studies: Compare reaction rates with analogs (e.g., methyl/ethyl esters) using pseudo-first-order models.
  • DFT calculations model transition states to quantify steric effects on activation barriers .

Q. What analytical approaches validate bioactivity in medicinal chemistry studies?

  • Surface plasmon resonance (SPR): Measures binding affinity to target proteins.
  • In vitro assays: Test inhibition of enzymes (e.g., kinases) linked to the compound’s boronic ester moiety .

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